N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits a range of biological activities, including antifungal and anticancer properties.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzamide moiety enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-13-8-9-16(22)15(11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFDXWVVFRDHJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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